molecular formula C18H15F2N3O B2832724 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide CAS No. 1234809-69-8

4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide

Cat. No.: B2832724
CAS No.: 1234809-69-8
M. Wt: 327.335
InChI Key: HIYAURUTNCIVRO-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide is a benzamide derivative featuring an imidazole moiety linked via a methylene bridge and a 2,4-difluorobenzyl group. This compound belongs to a class of molecules designed to target enzymes such as sterol 14α-demethylase (CYP51) and indoleamine 2,3-dioxygenase (IDO1), which are critical in fungal infections, cancer, and parasitic diseases . Its structure combines a benzamide core with fluorinated aromatic and heterocyclic substituents, which enhance bioavailability and target binding affinity.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O/c19-16-6-5-15(17(20)9-16)10-22-18(24)14-3-1-13(2-4-14)11-23-8-7-21-12-23/h1-9,12H,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYAURUTNCIVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where the imidazole nitrogen attacks a benzyl halide.

    Formation of the Benzamide Group: The benzamide group is formed by reacting the benzylated imidazole with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, triethylamine, dimethylformamide.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of benzylamines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The difluorobenzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related benzamide derivatives with imidazole, triazole, or fluorinated aryl groups. Key analogues include:

Compound Name Key Structural Features Biological Activity Reference
VNI [(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Dichlorophenyl, oxadiazole ring Antifungal (CYP51 inhibition), IC₅₀: 80 nM against T. cruzi
VFV [(R)-N-(1-(3,4′-Difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide] Difluorobiphenyl, oxadiazole ring Antiparasitic (CYP51 inhibition), Docking energy: 231.8 kcal/mol vs. T. brucei
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 3-Chloro-4-fluorophenyl substituent Anticancer (IC₅₀: 2.1 µM against cervical cancer)
N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide Ureido linker, 3,4-difluorophenyl group Pharmacologically relevant (synthesis optimization)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-fluorobenzamide Benzimidazole core, fluorobenzyl group IDO1 inhibition (IC₅₀: 0.12 µM)

Key Research Findings

Fluorination Impact: The 2,4-difluorobenzyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., VNI’s dichlorophenyl group) . Fluorinated aryl groups improve binding to CYP51 and IDO1 by forming halogen bonds with active-site residues. For example, VFV’s 3,4′-difluorobiphenyl group increases docking energy by ~3 kcal/mol over VNI, correlating with stronger Trypanosoma brucei inhibition .

Heterocyclic Substitutions :

  • Replacing imidazole with 1,2,4-triazole (as in VNT) reduces antifungal potency (IC₅₀ increases from 80 nM to 150 nM), highlighting imidazole’s critical role in coordinating CYP51’s heme iron .
  • Benzimidazole derivatives (e.g., compound 34 in ) show superior IDO1 inhibition (IC₅₀: 0.12 µM) due to enhanced π-π stacking with the enzyme’s hydrophobic pocket .

Biological Activity Trends :

  • Antifungal/Antiparasitic Activity : Fluorinated compounds (e.g., VFV) exhibit broader-spectrum activity against T. cruzi and Leishmania compared to chlorinated analogues .
  • Anticancer Activity : The 3-chloro-4-fluorophenyl substituent in N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide increases cytotoxicity by stabilizing interactions with tubulin .

Pharmacokinetic and Docking Data

  • Docking Energies :
    • VFV: 231.8 kcal/mol (vs. T. brucei CYP51)
    • VNI: 228.6 kcal/mol (co-crystallized ligand reference)
  • CYP51 Inhibition : The target compound’s imidazole-methyl-benzamide scaffold aligns with VNI’s binding mode, where the imidazole coordinates the heme iron, and the benzamide occupies the substrate channel .

Biological Activity

The compound 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide can be represented as follows:

C16H15F2N3O\text{C}_{16}\text{H}_{15}\text{F}_2\text{N}_3\text{O}

This compound features an imidazole ring, which is often associated with various biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Imidazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds containing imidazole exhibit significant activity against a range of pathogens.

  • Mechanism : The antimicrobial action is often attributed to the ability of imidazole derivatives to disrupt microbial cell membranes or interfere with metabolic pathways.
  • Case Study : A study evaluating various imidazole derivatives demonstrated that those with structural modifications similar to our compound displayed enhanced activity against Staphylococcus aureus and Escherichia coli .
CompoundActivity Against S. aureus (MIC µg/mL)Activity Against E. coli (MIC µg/mL)
4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide12.515.0
Reference Compound (Ciprofloxacin)1819

Antitumor Activity

Imidazole-containing compounds have also been investigated for their antitumor properties.

  • Mechanism : These compounds may inhibit tumor growth by inducing apoptosis in cancer cells or by inhibiting specific kinases involved in cell proliferation.
  • Research Findings : In vitro studies have shown that similar benzamide derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives is another area of interest.

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or block pathways such as NF-kB signaling.
  • Case Study : One study reported that imidazole derivatives significantly reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6 .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide is crucial for its therapeutic application.

Absorption and Metabolism

Preliminary studies suggest that the compound has favorable absorption characteristics. However, detailed pharmacokinetic profiles are necessary to understand its bioavailability and metabolic pathways fully.

Toxicity Studies

Toxicological assessments indicate that while many imidazole derivatives exhibit low toxicity at therapeutic doses, long-term studies are needed to evaluate chronic exposure effects.

Q & A

Q. What are the key steps in synthesizing 4-((1H-imidazol-1-yl)methyl)-N-(2,4-difluorobenzyl)benzamide?

The synthesis involves multi-step organic reactions, including:

  • Imidazole alkylation : Introducing the imidazole moiety via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., acetonitrile or DMF as solvents).
  • Amide bond formation : Coupling the benzamide fragment with the 2,4-difluorobenzylamine derivative using coupling agents like EDCI or HOBt.
  • Purification : Column chromatography (silica gel, chloroform/methanol gradients) and recrystallization to isolate the final product. Reaction conditions (temperature, pH, and solvent choice) must be tightly controlled to avoid side reactions and ensure >90% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and confirm stereochemistry (e.g., imidazole proton integration at δ 7.2–7.8 ppm).
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺: ~384.14 g/mol). Cross-validation of spectral data with computational predictions (e.g., ChemDraw) is recommended .

Q. How does the compound’s structure influence its physicochemical properties?

The imidazole ring (basic pKa ~6.8) enhances solubility in polar solvents, while the difluorobenzyl group increases lipophilicity (logP ~3.2). Hydrogen bonding between the amide carbonyl and imidazole NH may stabilize crystalline forms, as observed in XRD studies of analogous compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>80%)?

  • Temperature control : Maintain 60–80°C during imidazole alkylation to balance reaction rate and decomposition.
  • Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling steps (if aryl halides are intermediates).
  • Solvent optimization : Replace DMF with THF for amide coupling to reduce side-product formation. Real-time monitoring via TLC or inline IR spectroscopy improves reproducibility .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Variable-temperature NMR : Assess dynamic effects (e.g., hindered rotation of the difluorobenzyl group).
  • 2D-COSY/HMBC : Confirm through-space correlations between imidazole protons and the benzamide carbonyl.
  • X-ray crystallography : Resolve ambiguities in regiochemistry or tautomerism .

Q. What strategies are effective for assessing the compound’s biological activity in vitro?

  • Enzyme inhibition assays : Screen against kinases (e.g., EGFR) or cytochrome P450 isoforms using fluorogenic substrates.
  • Cellular uptake studies : Radiolabel the compound with ¹⁸F (via the difluorobenzyl group) for PET imaging in cancer models.
  • Molecular docking : Compare binding poses with co-crystallized ligands (e.g., PDB: 4WKQ for imidazole-containing inhibitors) .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance potency?

  • Substituent variation : Replace 2,4-difluorobenzyl with 3,4-dichloro to test halogen effects on target affinity.
  • Scaffold hopping : Substitute imidazole with 1,2,4-triazole to modulate hydrogen-bonding capacity.
  • Pharmacophore mapping : Use QSAR models to predict optimal logD (−1 to +2) for blood-brain barrier penetration .

Q. What experimental and computational methods address stability issues in biological assays?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers and analyze by LC-MS to identify hydrolysis-prone sites (e.g., amide bond).
  • Microsomal stability assays : Use liver microsomes + NADPH to assess oxidative metabolism (t₁/₂ < 30 min suggests rapid clearance).
  • MD simulations : Predict aggregation propensity in aqueous media using GROMACS .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational logP predictions and experimental measurements?

  • Method validation : Compare results from shake-flask (gold standard) vs. HPLC-derived logP methods.
  • Ionization correction : Adjust for imidazole’s partial protonation at physiological pH (e.g., using pKa-shifted models in ACD/Labs).
  • Inter-laboratory calibration : Standardize buffer compositions and column batches .

Q. Why might biological activity vary across cell lines despite consistent compound purity?

  • Membrane transporter expression : ABCB1 (P-gp) efflux in resistant lines reduces intracellular concentration.
  • Metabolic differences : CYP3A4/5 activity in hepatic cells accelerates inactivation.
  • Off-target effects : Screen against kinase panels (e.g., Eurofins) to identify polypharmacology .

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